7-Hydrazinyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
(5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the trifluoromethyl group and the phenyl ring. The final step involves the addition of the hydrazine moiety under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives with different functional groups.
Scientific Research Applications
(5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydrazine moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-amine
- (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-methanol
- (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-thiol
Uniqueness
Compared to these similar compounds, (5-Methyl-3-phenyl-2-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12F3N5 |
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Molecular Weight |
307.27 g/mol |
IUPAC Name |
[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI |
InChI=1S/C14H12F3N5/c1-8-7-10(20-18)22-13(19-8)11(9-5-3-2-4-6-9)12(21-22)14(15,16)17/h2-7,20H,18H2,1H3 |
InChI Key |
XMRVKUCFNYHNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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